
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a dioxolane ring. The compound’s unique structure makes it a valuable intermediate in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one typically involves the bromination of a precursor compound. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane-4-one with bromoethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dioxolane ring.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactors allows for precise control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability .
化学反应分析
Types of Reactions: (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives
科学研究应用
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis .
作用机制
The mechanism of action of (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one involves the formation of reactive intermediates that can interact with various molecular targets. The bromine atom in the compound can undergo nucleophilic substitution, leading to the formation of new covalent bonds with target molecules. This reactivity is exploited in biochemical assays to study enzyme-substrate interactions and in drug development to design molecules with specific biological activities .
相似化合物的比较
2-Bromoethyl ether: An organobromine compound used in the manufacture of pharmaceuticals and crown ethers.
(2-Bromoethyl) ethyl ether: Used in organic synthesis as a reagent.
Bis(2-bromoethyl) ether: Employed in the synthesis of complex organic molecules.
Uniqueness: (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one is unique due to its dioxolane ring structure, which imparts specific reactivity and stability. This makes it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds that may lack the dioxolane ring and thus have different reactivity profiles.
属性
CAS 编号 |
193538-54-4 |
|---|---|
分子式 |
C7H11BrO3 |
分子量 |
223.06 g/mol |
IUPAC 名称 |
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C7H11BrO3/c1-7(2)10-5(3-4-8)6(9)11-7/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChI 键 |
OUQKGLRPEIEHJI-YFKPBYRVSA-N |
手性 SMILES |
CC1(O[C@H](C(=O)O1)CCBr)C |
规范 SMILES |
CC1(OC(C(=O)O1)CCBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
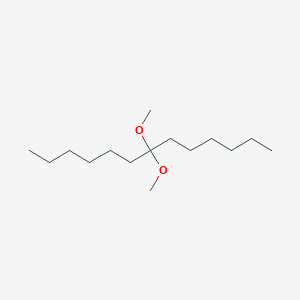
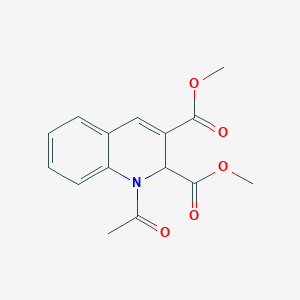
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
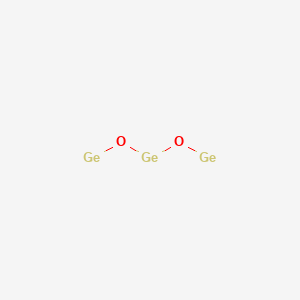

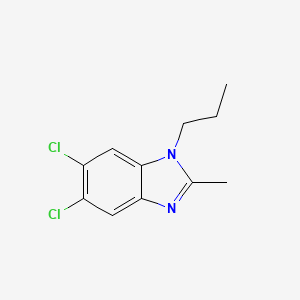
![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
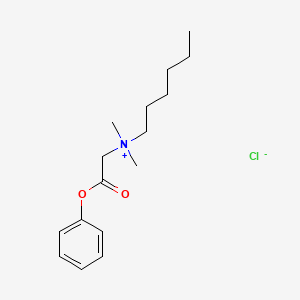
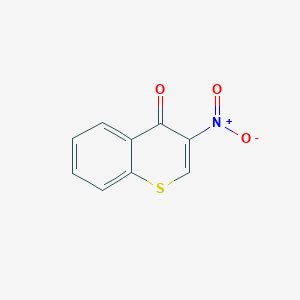
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)
![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)
